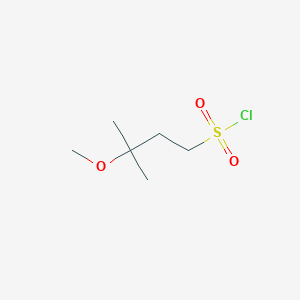![molecular formula C13H15Cl2NO4S B1458599 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858254-99-5](/img/structure/B1458599.png)
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S . It is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a sulfonyl group attached to a dichlorobenzyl group . The exact three-dimensional structure is not provided in the available sources.Scientific Research Applications
Medicinal Chemistry
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: is a valuable compound in medicinal chemistry due to its piperidine core, a common motif in pharmaceuticals. Piperidine derivatives are known for their presence in various classes of drugs, including antidepressants, antihistamines, and antipsychotics . The dichlorobenzyl group could potentially be leveraged for its electron-withdrawing properties, which might enhance the compound’s ability to interact with biological targets.
Agriculture
In agriculture, this compound could serve as a precursor for the synthesis of more complex molecules that act as growth promoters or pesticides. Its reactivity and selectivity make it a candidate for creating compounds that can selectively target pests without harming crops or the environment .
Material Science
The compound’s structural features, such as the sulfonyl group, may be exploited in material science. It could be used to synthesize polymers with specific characteristics, like increased durability or chemical resistance. The dichlorobenzyl moiety might also contribute to the thermal stability of materials .
Environmental Science
In environmental science, 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid could be utilized in the development of sensors or absorbents for environmental monitoring. Its chemical structure could allow for the selective binding of pollutants, aiding in their detection and removal from ecosystems .
Analytical Chemistry
This compound has potential applications in analytical chemistry, particularly in the development of novel chromatographic methods or as a standard in mass spectrometry. Its unique molecular signature could help in the precise identification of complex mixtures .
Biochemistry
Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity. It might act as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanisms of action at the molecular level .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-2-1-9(7-12(11)15)8-21(19,20)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKYPMRVCKAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)




![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
